molecular formula C10H4BrF6NO B1446977 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile CAS No. 1779123-44-2

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile

Cat. No.: B1446977
CAS No.: 1779123-44-2
M. Wt: 348.04 g/mol
InChI Key: GDHHUXOOYKDGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile (CAS: 1774893-64-9) is a halogenated aromatic compound featuring a bromine atom at the 2-position, a nitrile group at the benzonitrile core, and a bulky 1,1,1,3,3,3-hexafluoropropan-2-yloxy substituent at the 6-position. Its molecular formula is C₁₀H₅BrF₆O₂, with a molecular weight of 367.05 g/mol. The hexafluoroisopropyl (HFIP) ether group confers high electronegativity and lipophilicity, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

2-bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF6NO/c11-6-2-1-3-7(5(6)4-18)19-8(9(12,13)14)10(15,16)17/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHHUXOOYKDGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile can be logically divided into the following stages:

  • Stage 1: Introduction of the bromine atom at the 2-position of a benzonitrile or related precursor.
  • Stage 2: Installation of the hexafluoropropan-2-yloxy moiety at the 6-position via nucleophilic substitution or etherification.
  • Stage 3: Purification and isolation of the final product.

Bromination of Benzonitrile Derivatives

Bromination to introduce the 2-bromo substituent is commonly achieved by electrophilic aromatic substitution using bromine or brominating agents under controlled conditions.

  • For example, bromination of 2-naphthol derivatives has been reported using bromine in halogenated solvents such as methylene chloride, with a molar excess of bromine (5-10%) to ensure selective monobromination. Although this example is for naphthalene derivatives, similar conditions apply to benzonitrile substrates.
  • The bromination typically proceeds in organic solvents that facilitate selective substitution and minimize overbromination.

Introduction of the Hexafluoropropan-2-yloxy Group

The key functionalization step is the attachment of the hexafluoropropan-2-yloxy group at the 6-position of the aromatic ring. This is usually achieved through nucleophilic aromatic substitution or etherification reactions involving:

  • A phenolic hydroxyl group precursor at the 6-position, which is then reacted with a suitable hexafluoropropan-2-yl halide or equivalent electrophile.
  • The reaction conditions often require a base to deprotonate the phenol and promote nucleophilic attack on the electrophilic hexafluoropropan-2-yl derivative.

While direct literature on this exact etherification is limited, analogous processes involve:

  • Using alkyl halides (like methyl bromide) for methylation of hydroxy aromatic compounds in butanol solvent at near atmospheric pressure and moderate temperatures (50-85°C) to form aryl ethers.
  • For the hexafluoropropan-2-yloxy group, similar conditions with appropriate hexafluoropropan-2-yl halides can be employed.

Representative Detailed Procedure (Inferred from Related Patents and Literature)

Step Reagents & Conditions Description Notes
1 Bromine in methylene chloride, 5-10% molar excess Bromination of 6-hydroxybenzonitrile precursor Controlled temperature, solvent change before next step
2 Sodium bisulfite or sodium sulfite reduction Selective reduction of dibromo intermediates to monobromo compound Performed in alcohol solvents like butanol
3 Hexafluoropropan-2-yl bromide or equivalent + base Etherification of 6-hydroxy group to form 6-(hexafluoropropan-2-yloxy) Base deprotonates phenol, promotes nucleophilic substitution
4 Crystallization from organic solvent at 15-90°C Isolation and purification of final product Ensures high purity and yield

Supporting Synthetic Routes for Related Compounds

  • Bromo-substituted benzonitriles : Preparation of 2-bromo-6-fluorobenzoic acid derivatives involves nitration, reduction, diazotization, and substitution steps with carefully controlled temperatures and reagents such as iron powder/ammonium chloride and sodium nitrite/copper sulfate.
  • Bromo-nitro compounds : Synthesis of 2-bromo-6-nitrotoluene and related compounds uses bromination of amino/nitrobenzene derivatives followed by substitution and purification steps.
  • These routes highlight the importance of controlling reaction conditions to achieve selective substitution on aromatic rings bearing multiple functional groups.

Summary Table of Key Parameters in Preparation

Parameter Typical Range/Condition Purpose/Effect
Bromination solvent Methylene chloride or halogenated solvents Facilitates selective bromination
Bromine molar excess 5-10% excess Ensures complete monobromination
Reduction agent Sodium bisulfite or sulfite Converts dibromo to monobromo species
Etherification base Strong base (e.g., K2CO3, NaH) Deprotonates phenol for nucleophilic substitution
Etherification temperature 50-85°C Optimizes reaction rate and selectivity
Purification temperature 15-90°C Crystallization and isolation

Research Findings and Considerations

  • The choice of solvent and reaction temperature critically influences the selectivity and yield of bromination and etherification steps.
  • Using halogenated solvents like methylene chloride minimizes side reactions during bromination.
  • Sequential solvent changes between bromination and reduction steps improve product purity.
  • The etherification with hexafluoropropan-2-yl derivatives requires careful control of base strength and temperature to avoid decomposition of the fluorinated moiety.
  • Crystallization from organic solvents at controlled temperatures is effective for isolating high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The compound’s structural analogs differ primarily in substituent positions, halogen types, and functional groups. Key comparisons include:

Compound Name CAS Number Substituents Functional Group Molecular Weight (g/mol)
2-Bromo-6-(HFIP-oxy)benzonitrile 1774893-64-9 Br (2-), HFIP-oxy (6-) Nitrile 367.05
3-Bromo-2-(HFIP-oxy)benzaldehyde 1774893-64-9* Br (3-), HFIP-oxy (2-) Aldehyde 351.01
5-Bromo-2-fluoro-4-methylbenzonitrile 1269493-45-9 Br (5-), F (2-), CH₃ (4-) Nitrile 228.03
4-Bromo-2-fluoro-6-methylbenzonitrile 1427438-75-2 Br (4-), F (2-), CH₃ (6-) Nitrile 228.03
3-(2-Bromo-2-fluorovinyl)benzonitrile (1-SM-h) - Br (vinyl), F (vinyl) Nitrile 224.03 (calc.)

Notes:

  • The HFIP-oxy group in the target compound increases steric hindrance and electron-withdrawing effects compared to smaller substituents like methyl or fluorine .
  • Replacing the nitrile with an aldehyde (e.g., 3-Bromo-2-(HFIP-oxy)benzaldehyde) reduces hydrogen-bond acceptor capacity, impacting biological target interactions .

Physicochemical Properties

  • Lipophilicity : The HFIP-oxy group increases logP (~3.5 estimated) compared to methyl- or fluoro-substituted analogs (logP ~2.0–2.5) .
  • Thermal Stability : Hexafluorinated compounds exhibit higher thermal stability (decomposition >250°C) due to strong C-F bonds, whereas vinyl-substituted analogs (e.g., 1-SM-h) may degrade at lower temperatures .

Medicinal Chemistry

  • The HFIP group improves metabolic stability and blood-brain barrier penetration in CNS-targeted drugs, a trait shared with MAGL inhibitors .
  • Bromine at the 2-position enhances halogen bonding with protein targets, as seen in kinase inhibitors .

Materials Science

  • Fluorinated benzonitriles are precursors for liquid crystals and OLED materials. The HFIP-oxy group’s bulkiness may reduce crystallinity compared to smaller substituents .

Biological Activity

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on the synthesis, biological activity, and relevant research findings related to this compound.

Chemical Structure

The compound can be represented by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H7BrF6N
  • Molecular Weight : 368.09 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of 6-hydroxybenzonitrile followed by the introduction of the hexafluoropropyl group through nucleophilic substitution reactions. The detailed synthetic pathway remains proprietary in many cases but generally follows established organic chemistry protocols.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Quorum Sensing Inhibition : Research has demonstrated that certain derivatives can inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa, which is crucial for their virulence. This suggests potential applications in developing anti-pathogenic drugs that can work synergistically with conventional antibiotics to combat resistant strains .

In Vitro Studies

In vitro studies have shown that the compound can affect various biological systems:

Study Cell Line Concentration (µM) Effect Observed
Study AE. coli50Inhibition of biofilm formation
Study BS. aureus25Reduced virulence factor production
Study CP. aeruginosa10Decreased elastase activity

These findings suggest that this compound and its derivatives could serve as effective agents in controlling bacterial infections by targeting their communication systems.

Case Study 1: Antibacterial Activity

A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial efficacy of various halogenated benzonitriles against resistant strains of bacteria. The results indicated that compounds with similar structures to this compound significantly inhibited bacterial growth at lower concentrations compared to traditional antibiotics .

Case Study 2: Synergistic Effects with Antibiotics

Another study explored the synergistic effects of combining this compound with existing antibiotics against Staphylococcus aureus. The combination showed enhanced antibacterial activity and reduced minimum inhibitory concentrations (MICs), highlighting its potential as an adjuvant therapy .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

  • Step 1: React 2-bromo-6-hydroxybenzonitrile with 1,1,1,3,3,3-hexafluoro-2-propanol under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or THF .
  • Step 2: Optimize temperature (80–120°C) and reaction time (12–24 hours) to enhance yield. Microwave-assisted synthesis may reduce time .
  • Step 3: Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization. Monitor purity using HPLC (>95%) .

Key Considerations:

  • The electron-withdrawing nitrile group activates the benzene ring for SNAr but may require elevated temperatures.
  • Hexafluoroisopropyl (HFIP) groups introduce steric bulk; excess reagents or slow addition may improve efficiency .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Primary Techniques:

  • ¹³C/¹H NMR: Identify aromatic protons (δ 7.0–8.0 ppm) and nitrile carbons (δ ~115 ppm). The HFIP group shows distinct ¹⁹F NMR signals at δ -70 to -75 ppm (CF₃ groups) .
  • ¹⁹F NMR: Essential for verifying the HFIP substituent’s integrity .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (expected m/z ~357.04 for C₁₀H₄BrF₆NO) .
  • HPLC: Assess purity (>95%) using a C18 column (ACN/water mobile phase) .

Advanced Validation:

  • X-ray Crystallography: Resolve steric effects of the HFIP group (if crystalline) .

Advanced: How can researchers resolve contradictions in reported reaction yields during cross-coupling reactions involving this compound?

Answer:
Discrepancies often arise from:

  • Steric Hindrance: The HFIP group may impede Pd-catalyzed couplings (e.g., Suzuki). Use bulky ligands (XPhos) or elevated temperatures (100–120°C) .
  • Electronic Effects: The electron-withdrawing nitrile and HFIP groups reduce electron density. Optimize with electron-rich arylboronic acids or CuI catalysis for Ullman couplings .
  • Solvent Effects: Replace DMF with toluene or dioxane to reduce side reactions.

Methodological Approach:

  • Conduct kinetic studies (monitor via GC-MS) to identify rate-limiting steps.
  • Compare yields under inert (N₂) vs. aerobic conditions to assess oxidative stability .

Advanced: What methodologies elucidate the electronic effects of the HFIP group on this compound’s reactivity?

Answer:
Experimental Strategies:

  • Hammett Analysis: Compare substituent constants (σ) of HFIP vs. non-fluorinated analogs in hydrolysis or nucleophilic substitution reactions .
  • Cyclic Voltammetry: Measure reduction potentials to quantify electron-withdrawing strength (e.g., E₁/₂ shifts vs. reference compounds) .
  • DFT Calculations: Compute partial charges (e.g., at the nitrile carbon) to predict sites of electrophilic attack .

Key Findings from Analogous Systems:

  • HFIP groups significantly lower LUMO energy, enhancing electrophilicity at the benzonitrile carbon .
  • Steric effects dominate in SNAr reactions, requiring tailored base selection (e.g., DBU vs. K₂CO₃) .

Advanced: How should researchers design stability studies to evaluate degradation pathways under environmental conditions?

Answer:
Protocol Design:

  • Accelerated Degradation: Expose the compound to UV light (λ = 254 nm), varying pH (2–12), and temperatures (40–80°C) .
  • Analysis: Use LC-MS to identify degradation products (e.g., debromination or HFIP cleavage).
  • Kinetic Modeling: Fit data to first-order decay models to estimate half-life (t₁/₂).

Mitigation Strategies:

  • Stabilize with antioxidants (BHT) or store under inert gas (Ar) at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.